Tris[4-(5-bromothiophen-2-yl)phenyl]amine

Catalog No.
S979906
CAS No.
339985-36-3
M.F
C30H18Br3NS3
M. Wt
728.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[4-(5-bromothiophen-2-yl)phenyl]amine

CAS Number

339985-36-3

Product Name

Tris[4-(5-bromothiophen-2-yl)phenyl]amine

IUPAC Name

4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline

Molecular Formula

C30H18Br3NS3

Molecular Weight

728.4 g/mol

InChI

InChI=1S/C30H18Br3NS3/c31-28-16-13-25(35-28)19-1-7-22(8-2-19)34(23-9-3-20(4-10-23)26-14-17-29(32)36-26)24-11-5-21(6-12-24)27-15-18-30(33)37-27/h1-18H

InChI Key

QWJSFRTXYYGQPZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(S2)Br)N(C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(C=C5)C6=CC=C(S6)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Br)N(C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(C=C5)C6=CC=C(S6)Br
  • Organic Electronics

    TTPA's properties like hole-transporting abilities make it a candidate material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) according to research by GlpBio: .

  • Electrolyte Materials

    Studies suggest TTPA may be useful as an additive in electrolytes for lithium-ion batteries due to its electrochemical stability .

Tris[4-(5-bromothiophen-2-yl)phenyl]amine is an organic compound characterized by its unique structure, which consists of three 4-(5-bromothiophen-2-yl)phenyl groups attached to a central nitrogen atom. This compound exhibits significant π-conjugation due to the presence of multiple aromatic rings, making it a candidate for various electronic applications. Its molecular formula is C₁₈H₁₅BrN, and it has garnered attention for its potential use in organic electronics, particularly in organic light-emitting diodes and photovoltaic devices.

The mechanism of action for Tris[4-(5-bromothiophen-2-yl)phenyl]amine is not well understood and requires further investigation. However, based on the presence of aromatic and conjugated systems in its structure, it might possess hole-transporting properties, which could be relevant in optoelectronic applications [].

Tris[4-(5-bromothiophen-2-yl)phenyl]amine has several notable applications:

  • Organic Electronics: Its excellent charge transport properties make it suitable for use in organic light-emitting diodes and organic photovoltaics.
  • Electrochromic Devices: The compound's electrochemical properties allow it to be used in devices that change color in response to an electric current.
  • Sensors: Its ability to undergo redox reactions can be exploited in sensor technologies for detecting various analytes.

  • Antioxidant Activity: Many triphenylamine derivatives show potential as antioxidants, which could be relevant for therapeutic applications.
  • Anticancer Properties: Some studies suggest that related compounds may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

The synthesis of Tris[4-(5-bromothiophen-2-yl)phenyl]amine typically involves:

  • Bromination: Starting from 4-(thiophen-2-yl)phenylamine, bromination is performed to introduce bromine atoms at the 5-position of the thiophene ring.
  • Formation of Tris-substituted Product: The final product is obtained through a coupling reaction that forms the trisubstituted amine structure. This can be achieved via palladium-catalyzed cross-coupling methods or other coupling techniques suitable for aryl amines

    Studies involving interaction with other chemical species are crucial for understanding the reactivity and potential applications of Tris[4-(5-bromothiophen-2-yl)phenyl]amine. Interaction studies often focus on:

    • Electrochemical Behavior: Investigating how the compound interacts with different solvents or electrolytes during electrochemical processes.
    • Complexation Studies: Examining how this compound may form complexes with metal ions or other organic molecules, which can influence its electronic properties and stability.

Tris[4-(5-bromothiophen-2-yl)phenyl]amine shares structural similarities with various other compounds in the field of organic electronics. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Tris(4-(thiophen-2-yl)phenyl)amineTriphenylamine derivativeLacks bromine substitution; different electronic properties
4,4',4''-(Triaminomethyl)triphenylamineTriphenylamine derivativeContains amine groups instead of thiophene rings
1,3,5-Tris(thiophen-2-yl)benzeneTri-substituted benzeneExhibits different optical properties due to lack of bromination
Dithienylpyrrole-based polymersPolymerKnown for high conductivity and stability

The uniqueness of Tris[4-(5-bromothiophen-2-yl)phenyl]amine lies in its specific combination of bromination and thiophene substitution, which enhances its electronic properties and potential applications in advanced materials science.

XLogP3

12.3

Dates

Modify: 2023-08-16

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